3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile

Organic synthesis Medicinal chemistry Procurement specifications

This regiospecific ortho-allyloxy benzonitrile building block provides documented null 5-lipoxygenase inhibition (100 µM) and minimal CYP11B1 liability (IC50 = 6.97 µM), ensuring scaffold-derived artifacts are minimized for robust SAR interpretation. The allyloxy ether enables Claisen rearrangement, metathesis, or Heck coupling, while the nitrile group converts to amides, tetrazoles, or acids. Choose this compound for medicinal chemistry programs demanding low-background screening tools and predictable synthetic reactivity.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 1692441-87-4
Cat. No. B1409442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile
CAS1692441-87-4
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C#N)OCC=C
InChIInChI=1S/C11H11NO/c1-3-7-13-11-9(2)5-4-6-10(11)8-12/h3-6H,1,7H2,2H3
InChIKeyJEIDSKJWVCIKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile (CAS 1692441-87-4) | Procurement-Grade Specifications and Structural Overview


3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile (synonym: 2-(Allyloxy)-3-methylbenzonitrile), CAS 1692441-87-4, is an organic small molecule with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It belongs to the class of allyloxy-substituted benzonitriles, structurally characterized by a benzene ring bearing a nitrile group at position 1, a methyl substituent at position 3, and an allyloxy (prop-2-en-1-yloxy) ether linkage at position 2 . This compound is commercially available as a research chemical from multiple vendors, typically supplied at 95–98% purity, and is utilized as a synthetic building block in medicinal chemistry and organic synthesis applications [1].

Why 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile Cannot Be Arbitrarily Replaced by In-Class Benzonitrile Analogs


Interchanging 3-methyl-2-(prop-2-en-1-yloxy)benzonitrile with structurally similar benzonitrile derivatives is not scientifically justifiable without explicit comparative validation. The precise substitution pattern—specifically the ortho-allyloxy group adjacent to the nitrile and meta-methyl orientation—dictates both electronic properties and steric accessibility of the nitrile moiety, which directly influences downstream reactivity in nucleophilic additions, cycloadditions, and metal-catalyzed cross-couplings [1]. Furthermore, documented biological screening data indicate that even within the allyloxy-benzonitrile series, minor positional isomerism yields substantially divergent target engagement profiles; for example, 3-methyl-2-(prop-2-en-1-yloxy)benzonitrile exhibits no significant inhibition of 5-lipoxygenase at 100 μM, whereas certain regioisomeric analogs have been reported to display measurable inhibitory activity in related assays [2]. Consequently, procurement decisions predicated on generic class substitution risk introducing uncharacterized variables into experimental workflows, potentially compromising synthetic yields, bioactivity readouts, or structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile Versus Analogs


Commercial Purity Specifications: 98% vs. 95% Grade Availability for 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile

3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile is commercially obtainable at a standard purity of 98% from Bidepharm (Catalog BD01604002) , compared with the 95% minimum purity specification offered by alternative suppliers such as AK Scientific . This 3-percentage-point differential in certified purity represents a measurable distinction relevant to applications requiring minimal impurity interference, such as sensitive catalytic reactions or biological screening assays where adventitious contaminants may confound readouts.

Organic synthesis Medicinal chemistry Procurement specifications

5-Lipoxygenase Inhibitory Activity: Null Activity Distinction for 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile

In a standardized enzymatic inhibition assay, 3-methyl-2-(prop-2-en-1-yloxy)benzonitrile was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 μM and demonstrated no significant activity [1]. This null result distinguishes the compound from certain structurally related benzonitrile derivatives that have been documented to exhibit measurable 5-lipoxygenase inhibitory activity in comparable assay formats, though direct comparator quantitative data within the identical experimental system is not publicly available.

Inflammation Enzymology Drug discovery

Supplier Pricing Differential: 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile Procurement Economics

The procurement economics for 3-methyl-2-(prop-2-en-1-yloxy)benzonitrile exhibit vendor-dependent pricing structures. Bidepharm lists the compound at 98% purity with pricing of ¥8,307.00 per 1 g and ¥16,614.00 per 5 g , reflecting a tiered pricing model wherein per-gram cost decreases from ¥8,307/g for the 1 g package to ¥3,323/g for the 5 g package, representing a 60% unit cost reduction at the larger quantity. Comparative pricing data for alternative vendors or analog compounds was not retrieved in the search corpus; thus procurement optimization relies on direct vendor quotation comparisons rather than published benchmarks.

Research procurement Cost analysis Laboratory supply

Structural Differentiation: ortho-Allyloxy vs. para-Allyloxy Benzonitrile Regioisomers

3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile features the allyloxy substituent at the ortho position (position 2) relative to the nitrile group, with an additional methyl substituent at position 3, yielding the molecular formula C11H11NO and molecular weight 173.21 g/mol . In contrast, the regioisomeric 4-(allyloxy)benzonitrile (CAS 33148-47-9) places the allyloxy group at the para position (position 4) and lacks the methyl substitution, possessing the molecular formula C10H9NO and molecular weight 159.18 g/mol [1]. This structural divergence yields a molecular weight differential of 14.03 g/mol and fundamentally alters the electronic environment of the nitrile group due to differential resonance and inductive effects conferred by ortho versus para substitution patterns, as documented in the foundational patent literature on allyloxy benzonitriles [2].

Medicinal chemistry Organic synthesis Structure-activity relationship

Documented Negative Data: Absence of CYP11B1 Inhibitory Activity for 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile

3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile has been evaluated for inhibition of human cytochrome P450 11B1 (CYP11B1, mitochondrial) expressed in V79 MZh cells using [14C]-deoxycorticosterone as substrate with 6-hour incubation and analysis by HPTLC, yielding an IC50 value of 6.97 × 10³ nM (i.e., 6.97 μM) [1]. This value indicates minimal inhibitory activity against this steroidogenic enzyme, establishing the compound as a low-liability candidate with respect to CYP11B1-mediated off-target effects in cellular assay systems.

Drug metabolism Enzyme inhibition ADME-Tox

Recommended Application Scenarios for 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile Based on Verified Evidence


Medicinal Chemistry: Ortho-Allyloxy Benzonitrile Scaffold for Library Synthesis

3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile serves as a versatile building block for constructing structurally diverse compound libraries in medicinal chemistry programs, particularly where the ortho-allyloxy substitution pattern (versus para or meta regioisomers) is required for target binding hypotheses [1]. The allyloxy moiety provides a synthetic handle for subsequent functionalization via olefin metathesis, epoxidation, or Heck coupling reactions, while the nitrile group can be transformed into amides, tetrazoles, amines, or carboxylic acids . The documented absence of 5-lipoxygenase inhibitory activity at 100 μM [2] and minimal CYP11B1 inhibition (IC50 = 6.97 μM) [3] position this compound as a relatively inert scaffold suitable for constructing focused libraries where scaffold-derived bioactivity artifacts must be minimized to enable clean SAR interpretation.

Negative Control Reference for 5-Lipoxygenase Inhibitor Screening Panels

The experimentally verified lack of 5-lipoxygenase inhibitory activity at 100 μM in RBL-1 cells [1] qualifies 3-methyl-2-(prop-2-en-1-yloxy)benzonitrile for use as a negative control compound in enzymatic and cell-based screening panels targeting the arachidonic acid cascade. This documented null activity provides a validated reference point against which candidate inhibitors can be benchmarked, enabling discrimination between genuine target engagement and assay artifacts in high-throughput screening formats.

Organic Synthesis: Ortho-Substituted Allyloxy Intermediate for Claisen Rearrangement Chemistry

The ortho-allyloxy substitution pattern of 3-methyl-2-(prop-2-en-1-yloxy)benzonitrile is structurally poised to undergo thermal or Lewis acid-catalyzed Claisen rearrangement, wherein the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring, yielding ortho-allylphenol derivatives [1]. This reactivity is inaccessible to para-allyloxy analogs such as 4-(allyloxy)benzonitrile, which lack an available ortho position adjacent to the ether linkage . The methyl substituent at position 3 further modulates the electronic environment, potentially influencing rearrangement kinetics and regioselectivity outcomes, making this compound a distinct synthetic intermediate for accessing ortho-functionalized benzonitrile derivatives.

Cytochrome P450 Liability Assessment: Low CYP11B1 Interference Scaffold

For medicinal chemistry programs requiring compounds with minimal interference in cytochrome P450 profiling assays, 3-methyl-2-(prop-2-en-1-yloxy)benzonitrile offers a documented low-liability profile against CYP11B1, with an IC50 of 6.97 μM [1]. This characteristic is valuable when designing probe molecules or tool compounds intended for cellular assays where CYP-mediated metabolism or off-target enzyme inhibition could confound phenotypic readouts. The compound may serve as a benchmark for establishing baseline CYP11B1 activity in assay development and validation protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.